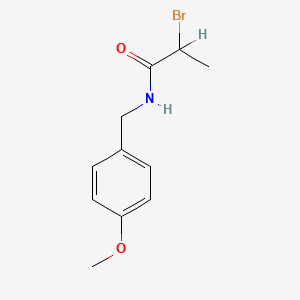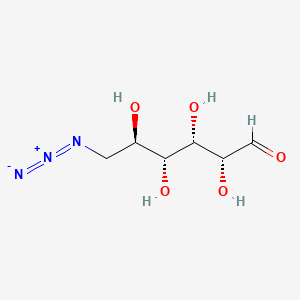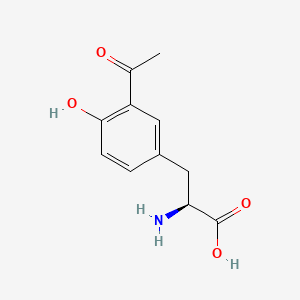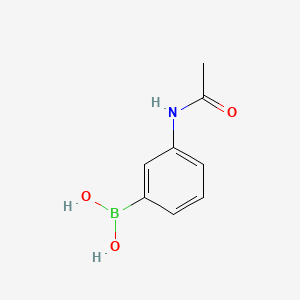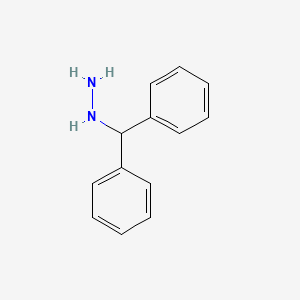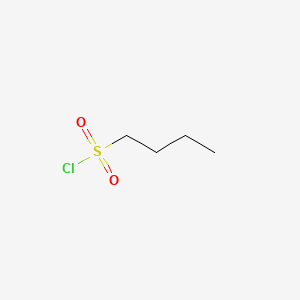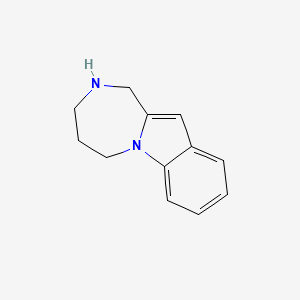
Azepindole
描述
准备方法
合成路线和反应条件: 氮杂吲哚可以通过多种方法合成。 一种常见的方法包括吲哚与甲醛和氨基盐酸盐反应,然后添加硫代硫酸钠,生成吲哚稠合噻二氮杂卓 . 另一种方法包括使用7-氮杂吲哚作为起始原料,然后在雷尼镍和乙醇的作用下进行氢化 .
工业生产方法: 氮杂吲哚的工业生产通常涉及使用上述方法进行大规模合成。 该工艺经过优化,可以实现高产率和高纯度,并严格控制反应条件,以确保一致性和效率 .
化学反应分析
反应类型: 氮杂吲哚会发生多种化学反应,包括:
氧化: 氮杂吲哚可以被氧化形成相应的氧化物。
还原: 它可以通过氢化方法进行还原。
取代: 氮杂吲哚可以发生取代反应,特别是在氮原子处。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用在雷尼镍等催化剂存在下的氢气。
取代: 溴和对甲苯磺酸等试剂用于取代反应.
主要产物:
氧化: 氮杂吲哚的氧化衍生物。
还原: 氮杂吲哚的还原形式。
科学研究应用
氮杂吲哚在科学研究中有着广泛的应用,包括:
化学: 用作合成复杂有机分子的构建块。
生物学: 研究其潜在的生物活性,包括抗癌特性.
医药: 研究其抗抑郁和降压作用.
工业: 用于开发药物和其他化学产品.
作用机制
氮杂吲哚通过与各种分子靶点和途径相互作用发挥其作用。据信它作用于中枢神经系统,影响神经递质水平和受体活性。 确切的作用机制仍在研究中,但据认为它涉及血清素和去甲肾上腺素途径的调节 .
类似化合物:
吲哚: 与氮杂吲哚类似的基本结构,但缺少二氮杂卓环。
二氮杂卓: 包含一个七元环,其中有两个氮原子,类似于氮杂吲哚。
氮杂吲哚: 一种含氮的吲哚衍生物,具有相似的特性.
独特性: 氮杂吲哚的独特性在于其三环结构,它结合了吲哚和二氮杂卓的特性。 这种独特的结构使其具有独特的药理作用和潜在的治疗应用 .
相似化合物的比较
Indole: A basic structure similar to azepindole but lacks the diazepine ring.
Diazepine: Contains a seven-membered ring with two nitrogen atoms, similar to this compound.
Azaindole: A nitrogen-containing indole derivative with similar properties.
Uniqueness: this compound is unique due to its tricyclic structure, which combines the properties of both indole and diazepine. This unique structure contributes to its distinct pharmacological effects and potential therapeutic applications .
属性
IUPAC Name |
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12/h1-2,4-5,8,13H,3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJCIXJKPISCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC3=CC=CC=C3N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180916 | |
| Record name | Azepindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26304-61-0 | |
| Record name | Azepindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26304-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azepindole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026304610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azepindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZEPINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BB6FW9T8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical transformation described in the research paper regarding azepindole synthesis?
A1: The research paper [] focuses on a novel synthetic route for an this compound derivative. The key step involves a molecular rearrangement, although the specific details of the starting materials and reaction conditions are not provided in the abstract. This suggests a unique approach to constructing the this compound core structure, which could be valuable for synthesizing analogs with potentially diverse biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


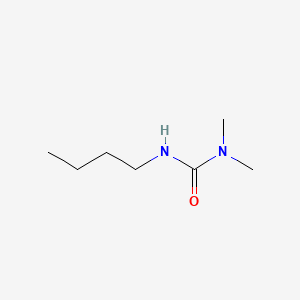
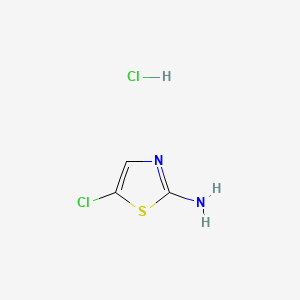
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1265847.png)
